
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is an indole-based compound with a molecular formula of C13H13NO4. This compound is known for its unique chemical structure, which includes an indole ring substituted with a methoxy group and an ester functional group. It is used in various scientific research applications due to its reactivity and selectivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate typically involves the reaction of 4-methoxyindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
化学反应分析
Types of Reactions
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Methoxy-3-indolyl)-2-oxoacetic acid.
Reduction: Formation of 2-(4-Methoxy-3-indolyl)-2-hydroxyacetate.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to active sites of enzymes, inhibiting their activity. The methoxy group and ester functional group contribute to its binding affinity and selectivity.
相似化合物的比较
Ethyl 2-(4-Methoxy-3-indolyl)-2-oxoacetate can be compared with other indole-based compounds such as:
2-(4-Methoxy-3-indolyl)-2-oxoacetic acid: Similar structure but with a carboxylic acid group instead of an ester.
3-(4-Methoxy-3-indolyl)propanoic acid: Different carbon chain length and functional groups.
4-Methoxyindole: Lacks the ester functional group.
The uniqueness of this compound lies in its combination of the indole ring, methoxy group, and ester functional group, which confer specific reactivity and selectivity properties.
属性
分子式 |
C13H13NO4 |
|---|---|
分子量 |
247.25 g/mol |
IUPAC 名称 |
ethyl 2-(4-methoxy-1H-indol-3-yl)-2-oxoacetate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(16)12(15)8-7-14-9-5-4-6-10(17-2)11(8)9/h4-7,14H,3H2,1-2H3 |
InChI 键 |
BWXZQMGZTJIGMK-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(=O)C1=CNC2=C1C(=CC=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


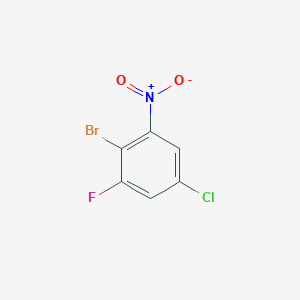
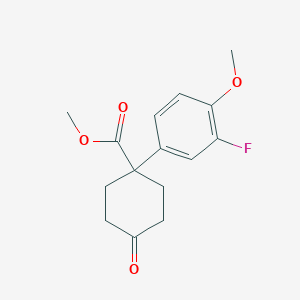
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)

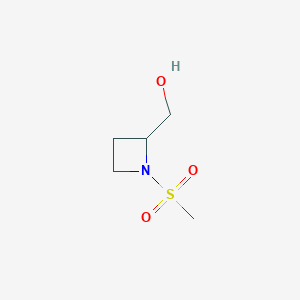
![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
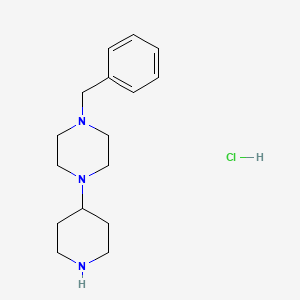
![5-ethyl-2-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720195.png)
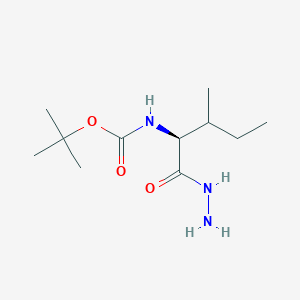
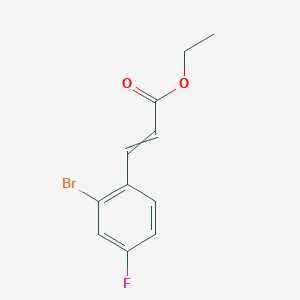
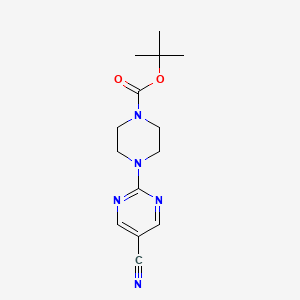
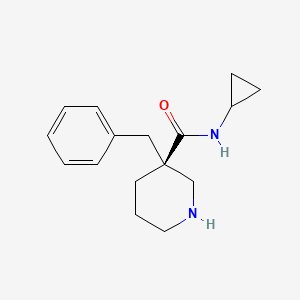
![tert-butyl N-[(Z)-2,2-dimethylpentan-3-ylideneamino]carbamate](/img/structure/B11720236.png)
![2-[Bis(2,2-difluoroethoxy)methoxy]-1,1-difluoroethane](/img/structure/B11720238.png)
